molecular formula C11H9BrF3NO2 B8161485 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide

3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide

Cat. No.: B8161485
M. Wt: 324.09 g/mol
InChI Key: JKZPWMJSVRNFQD-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C11H9BrF3NO2 and a molecular weight of 324.1 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the amide nitrogen.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3,5-dichlorophenyl)benzamide
  • 3-Bromo-N-cyclopropyl-5-nitrobenzamide

Uniqueness

3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with specific electronic characteristics .

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c12-7-3-6(10(17)16-8-1-2-8)4-9(5-7)18-11(13,14)15/h3-5,8H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPWMJSVRNFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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